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Compound of Interest

Compound Name: 1H-Imidazol-2-ylmethanol

Cat. No.: B183327

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data essential for
the characterization of 1H-Imidazol-2-ylmethanol. Due to the limited availability of public
experimental spectral data for this specific compound, this guide utilizes data from a structurally
related and well-characterized derivative, (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-
yl)methanol, as a reference. The methodologies and expected spectral features are detailed to
aid in the analysis and confirmation of 1H-Imidazol-2-ylmethanol and similar compounds.

Spectroscopic Data Summary

The following tables summarize the key quantitative data for the characterization of a
representative substituted (1H-imidazol-2-yl)methanol derivative. These values provide a
foundational reference for researchers working with similar molecular scaffolds.

Table 1: 1H NMR Spectroscopic Data for (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-
yl)methanol in CDCI3
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Chemical Shift (8) ppm Multiplicity Assighment
6.57 S Imidazole H-5
4.69 S -CH20H

4.58 bs -OH

4.55 spt -CH(CH3)2
2.00 bs Adamantyl CH
1.81 d Adamantyl CH2
1.73 S Adamantyl CH2
1.42 d -CH(CH3)2

s = singlet, d = doublet, spt = septet, bs = broad singlet

Table 2: 13C NMR Spectroscopic Data for (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-

yl)methanol in CDCI3[1]

Chemical Shift (d) ppm

Assignment

151.0 Imidazole C-2
145.3 Imidazole C-4
109.1 Imidazole C-5
56.7 -CH20H

47.2 -CH(CH3)2
42.3 Adamantyl CH
36.9 Adamantyl C
334 Adamantyl CH2
28.6 Adamantyl CH2
23.7 -CH(CH3)2
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Table 3: Infrared (IR) Spectroscopy - Characteristic Absorption Bands for Imidazole Derivatives

Wavenumber (cm-1) Functional Group

3300-2500 (broad) O-H stretch (alcohol), N-H stretch (imidazole)
3150-3100 C-H stretch (aromatic)

1670-1600 C=N stretch (imidazole ring)

1550-1450 C=C stretch (imidazole ring)

1100-1000 C-O stretch (primary alcohol)

Experimental Protocols

The synthesis and characterization of 1H-Imidazol-2-ylmethanol and its derivatives typically
follow a well-established synthetic route.

Synthesis of (1H-Imidazol-2-yl)methanol Derivatives

A common synthetic pathway involves the formylation of an N-substituted imidazole followed by
the reduction of the resulting aldehyde.[2][3]

1. Formylation of the Imidazole Ring:

o Lithiation: An N-substituted imidazole is dissolved in an anhydrous aprotic solvent, such as
tetrahydrofuran (THF), and cooled to -78 °C under an inert atmosphere. An organolithium
reagent, typically n-butyllithium, is added dropwise to deprotonate the C2 position of the
imidazole ring.

o Formylation: Anhydrous N,N-dimethylformamide (DMF) is then added to the reaction
mixture, which introduces the formyl group at the C2 position. The reaction is allowed to
warm to room temperature and then quenched, typically with an aqueous solution of
ammonium chloride.

2. Reduction of the Formyl Group:
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o The 2-formylimidazole intermediate is dissolved in a protic solvent, such as methanol or
ethanol, and cooled in an ice bath.

e Areducing agent, commonly sodium borohydride, is added portion-wise.

e The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion,
the reaction is quenched with water.

e The product is then extracted from the aqueous layer using an organic solvent like ethyl
acetate. The combined organic layers are dried and the solvent is removed under reduced
pressure to yield the crude product, which can be further purified by column chromatography.

[2][3]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

o Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a
deuterated solvent (e.g., CDCI3, DMSO-d6) in an NMR tube.

o Data Acquisition:1H and 13C NMR spectra are acquired on a spectrometer (e.g., 400 or 500
MHZz).

o Data Processing: The resulting free induction decay (FID) is processed using a Fourier
transform. The spectra are then phased, baseline-corrected, and referenced to the residual
solvent peak or an internal standard (e.g., TMS).

o Note on 13C NMR of Imidazoles: Tautomerization in the imidazole ring can sometimes
lead to broadened or missing signals for the ring carbons in solution-state 13C NMR
spectra.

Infrared (IR) Spectroscopy:

o Sample Preparation: A small amount of the sample is placed on the ATR crystal of an FT-IR
spectrometer. For solid samples, a KBr pellet can also be prepared.

o Data Acquisition: The IR spectrum is recorded over a typical range of 4000-400 cm-1.
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o Data Analysis: The characteristic absorption bands are identified and assigned to the
corresponding functional groups to confirm the presence of key structural features such as
the O-H, N-H, C-H, C=N, and C-O bonds.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of
1H-Imidazol-2-ylmethanol.
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Synthesis and Characterization Workflow for 1H-Imidazol-2-ylmethanol

Start: 1H-Imidazole

Formylation at C2

(e.g., with DMF after lithiation)

Intermediate:
1H-Imidazole-2-carbaldehyde

Reduction of Aldehyde
(e.g., with NaBH4)

Product:
1H-Imidazol-2-ylmethanol

Purification
(e.g., Column Chromatography)

Structural Characterization

NMR Spectroscopy

IR Spectroscopy

(1H, 13C)

Click to download full resolution via product page

Synthetic and characterization workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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ylmethanol-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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